7-アリルオキシクマリン

概要

説明

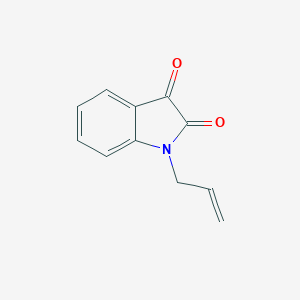

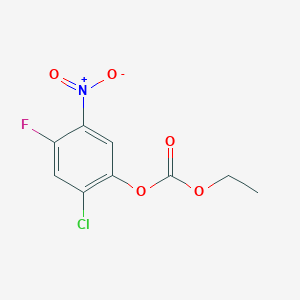

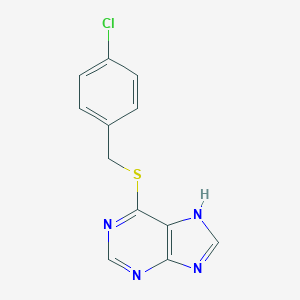

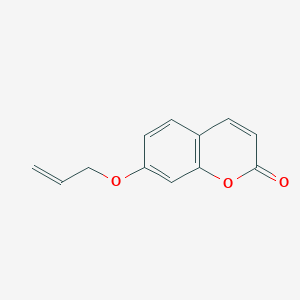

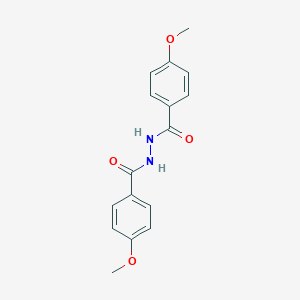

7-Allyloxycoumarin is a chemical compound with the empirical formula C12H10O3 and a molecular weight of 202.21 . It is a derivative of coumarin, a family of benzopyrones that are widely distributed in the natural kingdom .

Synthesis Analysis

The synthesis of 7-Allyloxycoumarin can be achieved through the Williamson reaction, which greatly simplifies the process of preparing fluorescent functional monomers . The synthesized 7-Allyloxycoumarin not only has a recognition group but can also polymerize with other monomers .Molecular Structure Analysis

7-Allyloxycoumarin is constructed from a coumarin fluorophore and an allyloxy moiety . It can recognize templates via hydrogen bonds and π–π interactions .Chemical Reactions Analysis

7-Allyloxycoumarin has been used as a fluorescent functional monomer in the development of molecularly imprinted sensors . These sensors were used to selectively detect 2,4,6-trichlorophenol (2,4,6-TCP) by solid fluorescence detection without a dispersion solution .科学的研究の応用

薄膜材料の合成

7-アリルオキシクマリンは薄膜材料の合成に使用されます。 クマリン-3-カルボン酸/カルボン酸コアの第7位に長いアルコキシ鎖が追加された一連のクマリン誘導体を設計および合成して、薄膜材料を作製しています . これらの合成された化合物は、LB法とスピンコート法の両方で調製されたフィルムだけでなく、溶液中のUVスペクトルと蛍光スペクトルによっても特徴付けられています .

電圧-電流特性研究

7-アリルオキシクマリン誘導体は、薄膜における電圧-電流(I-V)特性研究に使用されています . 室温では、エステル官能基を含むクマリン誘導体のスピンコートフィルムはしきい値スイッチング挙動を示すことが判明しましたが、カルボン酸官能基を含む誘導体は、しきい値スイッチング挙動と双極性スイッチング挙動の両方を示しました .

選択的吸着と効率的な再生

7-アリルオキシクマリンは、光制御された分子ゲートを備えた吸着剤の合成に使用されます . これらの吸着剤は、選択的吸着と効率的な再生の両方を達成します .

製薬用途

7-アリルオキシクマリンは、アセチルコリンエステラーゼ阻害剤として製薬組成物中にも見られます . これらの組成物は、アルツハイマー病などの疾患の治療に有用です .

Safety and Hazards

作用機序

Target of Action

7-Allyloxycoumarin is a coumarin derivative that has been used in various applications due to its unique properties It is known that coumarin derivatives can interact with a variety of biological targets, depending on their specific structure and functional groups .

Mode of Action

The mode of action of 7-Allyloxycoumarin is primarily through its interaction with its targets via hydrogen bonds and π–π interactions . These interactions can lead to changes in the physical and chemical properties of the target molecules, thereby affecting their function .

Biochemical Pathways

Coumarins, including 7-Allyloxycoumarin, originate from the phenylpropanoid pathway in plants . They play crucial roles in various biological processes such as defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and potentially hormonal regulation . .

Pharmacokinetics

The properties of coumarin derivatives can vary widely depending on their specific structure and functional groups .

Result of Action

The molecular and cellular effects of 7-Allyloxycoumarin’s action are primarily related to its fluorescence properties . It has been used in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry . Moreover, it has been used to selectively detect 2,4,6-trichlorophenol by solid fluorescence detection .

特性

IUPAC Name |

7-prop-2-enoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h2-6,8H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNHWLBNDYLDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316227 | |

| Record name | 7-ALLYLOXYCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31005-03-5 | |

| Record name | 7-Allyloxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31005-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Allyloxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031005035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC301050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-ALLYLOXYCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the Claisen rearrangement of 7-allyloxycoumarin compared to other substituted coumarins?

A1: The Claisen rearrangement of 7-allyloxycoumarins exhibits fascinating regioselectivity depending on the substituents present on the coumarin ring. While 7-allyloxycoumarin itself preferentially undergoes rearrangement to the 8-position forming 8-allyl-7-hydroxycoumarin [, ], the presence of specific groups can alter this behavior. For instance, 4-methyl-7-allyloxycoumarin rearranges to the 8-position in N,N-dimethylaniline and to the 6-position in N,N-diethylaniline []. Interestingly, when a labile group like bromine [, ] or iodine [] occupies the 8-position, it is typically lost during the rearrangement, leading to the formation of the 6-allyl isomer. This suggests that the presence and nature of substituents significantly influence the regiochemical outcome of the Claisen rearrangement in 7-allyloxycoumarin derivatives.

Q2: How does the presence of a bromine substituent at the 8-position of 7-allyloxycoumarin affect its reactivity in Claisen rearrangement?

A2: Research indicates that a bromine substituent at the 8-position of 7-allyloxycoumarin (forming 7-allyloxy-8-bromocoumarin) is readily removed during Claisen rearrangement []. Instead of the bromine migrating, the reaction yields 6-allyl-7-hydroxycoumarin, signifying a preference for allyl group migration to the 6-position when the 8-position is occupied by a labile group. This observation highlights the potential for synthesizing specific coumarin isomers by exploiting the reactivity of strategically placed substituents.

Q3: Beyond its use in synthesizing substituted coumarins, what other applications have been explored for 7-allyloxycoumarin?

A3: 7-Allyloxycoumarin's ability to undergo photodimerization has led to its incorporation into hybrid materials []. Researchers successfully synthesized a stable syn-ht photodimer of 7-allyloxycoumarin and incorporated it into a polysilsesquioxane network. This resulted in a photoresponsive hybrid glass material capable of forming fluorescent patterns upon irradiation with UV light. This demonstrates the potential of 7-allyloxycoumarin and its derivatives in developing advanced functional materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)

![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)